2-Amino-5-methoxymethyl-4-methylthiazole
Description
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
5-(methoxymethyl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2OS/c1-4-5(3-9-2)10-6(7)8-4/h3H2,1-2H3,(H2,7,8) |
InChI Key |
YRIZWIWUOBDMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)COC |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-Amino-5-methoxymethyl-4-methylthiazole
The synthesis of this compound involves several methodologies that aim to enhance yield and purity. A notable method involves the use of acetoacetic ester and N-bromosuccinimide in a solvent mixture, followed by reactions with thiourea derivatives. This approach simplifies the synthesis process while ensuring high yields of the desired compound .
Antimicrobial Properties
Research has established that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies indicate that these compounds are effective against various bacterial strains, including Mycobacterium tuberculosis, demonstrating sub-micromolar minimum inhibitory concentrations .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. tuberculosis | < 1 µM |
| Analog A | E. coli | 12 µg/mL |
| Analog B | S. aureus | 10 µg/mL |
Antitumor Activity
The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. The mechanism of action appears to involve modulation of key signaling pathways related to tumor growth .
Case Study: Anti-Tumor Evaluation
A study assessed the cytotoxic effects of this compound on different cancer cell lines, revealing potent activity with IC50 values in the low micromolar range.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 7.94 |
| Analog C | HeLa (cervical cancer) | 6.35 |
Pharmaceutical Applications
Given its promising biological activities, this compound is being explored for potential therapeutic applications:
- Antimicrobial Agents : Its effectiveness against resistant strains of bacteria positions it as a candidate for developing new antibiotics.
- Anticancer Drugs : The compound's ability to inhibit tumor growth makes it a potential lead compound for cancer therapy.
Comparison with Similar Compounds
This section provides a detailed comparison of 2-amino-5-methoxymethyl-4-methylthiazole with structurally related thiazole derivatives, focusing on molecular properties, reactivity, and biological relevance.
Structural and Molecular Properties
The table below summarizes key structural and physicochemical differences:
*Calculated based on molecular formula.
Key Observations:
- Acetyl (C₆H₈N₂OS): Enhances electron-withdrawing effects, which may stabilize the thiazole ring but increase susceptibility to hydrolysis . Bromo (C₄H₅BrN₂S): Provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
Solubility : Ethyl carboxylate derivatives (e.g., C₈H₁₀N₂O₂S) exhibit higher solubility in organic solvents compared to the target compound, which may favor synthetic applications .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : A 2:1 ratio of THF to water ensures solubility of both polar and nonpolar reactants.
-
Brominating Agent : NBS (1.1 equiv.) selectively brominates the α-position of the β-ketoester without overhalogenation.
-
Cyclization Temperature : Maintaining the reaction at 60°C for 4–6 hours maximizes ring closure efficiency while minimizing side products.
The resulting 2-substituted amino thiazole salt is basified with aqueous ammonia (pH 10–12) to yield the free amine, achieving purities >95% after recrystallization from ethanol-water mixtures. This method’s scalability is evidenced by its application in multi-kilogram batches for pharmaceutical intermediates.
A two-step halogenation and nucleophilic substitution protocol, adapted from Mahmood Kamali’s work, enables the introduction of the methoxymethyl group at the 5-position. Initially, 2-amino-4-methylthiazole undergoes bromination using molecular bromine (Br₂) in dimethylformamide (DMF) at 0–5°C to produce 2-amino-5-bromo-4-methylthiazole. The brominated intermediate is then treated with sodium methoxide (NaOMe) in methanol under reflux (65°C, 8 hours), facilitating an SN2 displacement to install the methoxymethyl group.
Key Advantages
-
Regioselectivity : Bromination occurs exclusively at the 5-position due to the electron-donating methyl group at position 4.
-
Yield Optimization : Yields improve from 60% to 78% when using catalytic potassium iodide (KI) to enhance bromide leaving group mobility.
Methylation of Hydroxymethyl Precursors
Kennedy et al. demonstrated an alternative route starting from 2-amino-5-hydroxymethyl-4-methylthiazole, which is methylated using methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O). The reaction proceeds in anhydrous acetonitrile at 40°C for 12 hours, achieving 85% conversion to the methoxymethyl derivative.
Critical Parameters
-
Base Selection : Silver oxide outperforms traditional bases like K₂CO₃ by minimizing O-alkylation side reactions.
-
Solvent Purity : Anhydrous conditions prevent hydrolysis of the hydroxymethyl intermediate.
Radical-Mediated Methoxymethylation
A novel approach reported by Zarnegar et al. employs N-iodosuccinimide (NIS) and a methoxymethyl radical source (e.g., methoxymethyltributylstannane) under blue LED irradiation. The reaction proceeds via a thiyl radical intermediate, enabling direct C–H functionalization at the 5-position of 2-amino-4-methylthiazole.
Performance Metrics
-
Catalyst : NH₂-functionalized montmorillonite (NH₂-MMT) increases yield from 65% to 90% by stabilizing radical intermediates.
-
Reaction Time : Completion within 1 hour at room temperature makes this method suitable for lab-scale synthesis.
Comparative Analysis of Synthetic Routes
Challenges and Industrial Considerations
Regioselectivity in Thiazole Functionalization
Introducing substituents at the 5-position requires careful control of electronic and steric effects. The methyl group at position 4 directs electrophilic substitution to the 5-position, but competing reactions at position 2 may occur if stoichiometry is imbalanced.
Q & A
Basic Synthesis: What are the standard synthetic routes for 2-amino-5-methoxymethyl-4-methylthiazole?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted thiosemicarbazides with α-haloketones or α-haloesters under reflux conditions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in polar aprotic solvents like DMSO, followed by purification via recrystallization (water-ethanol mixtures) to yield thiazole derivatives . Key parameters include reaction time (12–18 hours), solvent choice, and post-synthesis purification steps (e.g., reduced-pressure distillation and ice-water quenching). Yield optimization often requires iterative adjustments to stoichiometry and temperature.
Advanced Synthesis: How can researchers optimize reaction conditions to address low yields in thiazole ring formation?
Answer:
Low yields (e.g., 65% in ) may arise from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., CuI) can accelerate cyclization .
- Solvent Effects : High-boiling solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
Contradictions in reported yields often stem from differences in workup protocols; for instance, extended stirring during crystallization (12 hours vs. shorter durations) enhances purity .
Basic Characterization: What spectroscopic methods are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxymethyl protons at δ 3.2–3.5 ppm and thiazole ring carbons at δ 150–160 ppm) .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₆H₁₁N₂OS₂) and detects impurities .
- Elemental Analysis : Matches experimental C/H/N/S percentages with theoretical values (e.g., C 45.2%, H 5.2%, N 13.1%) .
Advanced Characterization: How can researchers resolve discrepancies in spectral data for thiazole derivatives?
Answer:
Discrepancies (e.g., NMR shifts due to tautomerism or solvent effects) require:
- Variable-Temperature NMR : Identifies dynamic equilibria in solution .
- X-ray Crystallography : Resolves ambiguity in solid-state structures (e.g., used this to confirm phenol-thiazole hydrogen bonding) .
- Isotopic Labeling : Traces unexpected side products during LC-MS analysis .
Biological Activity: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to gauge selectivity . Thiazole derivatives often show enhanced activity when paired with triazole or benzimidazole moieties .
Advanced Mechanistic Studies: How can researchers validate contradictory reports on this compound’s anticancer activity?
Answer:
Contradictions may arise from cell-line specificity or assay conditions. Solutions include:
- Targeted Proteomics : Quantify apoptosis markers (e.g., caspase-3 activation) .
- Kinase Profiling : Screen against kinase panels to identify off-target effects .
- 3D Tumor Models : Use spheroids/organoids to mimic in vivo conditions better than monolayer cultures .
Stability and Reactivity: What storage conditions prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to avoid photodegradation .
- Humidity Control : Use desiccants to prevent hydrolysis of the methoxymethyl group .
- Solvent Choice : Dissolve in anhydrous DMSO for long-term stock solutions; avoid chloroform due to trace acid impurities .
Advanced Reactivity: What are the decomposition pathways under acidic/basic conditions?
Answer:
- Acidic Conditions : Methoxymethyl cleavage occurs via protonation of the oxygen, leading to formaldehyde and thiazole-thiol intermediates .
- Basic Conditions : Nucleophilic attack on the thiazole ring sulfur can open the ring, forming dithiocarbamates . Stability studies using HPLC-UV (e.g., ) are critical for identifying degradation products.
Structure-Activity Relationship (SAR): How do substituents on the thiazole core influence bioactivity?
Answer:
- Methoxymethyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted agents .
- 4-Methyl Substitution : Steric effects modulate binding to enzymatic pockets (e.g., cytochrome P450 inhibition) .
- Amino Group : Acts as a hydrogen-bond donor; acetylation reduces antibacterial activity but may improve pharmacokinetics .
Computational Modeling: Which docking methods predict the interaction of this compound with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
